molecular formula C11H19N3 B15070317 2-(3-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanamine

2-(3-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanamine

Cat. No.: B15070317
M. Wt: 193.29 g/mol
InChI Key: JLGJJFVWWAWEJK-UHFFFAOYSA-N
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Description

2-(3-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanamine is a heterocyclic compound that features an imidazo[1,5-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanamine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine with ethylamine under reflux conditions . The reaction is usually carried out in a solvent such as ethanol, and the product is isolated through standard purification techniques like recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Mechanism of Action

The mechanism of action of 2-(3-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways . The compound can modulate the activity of these targets, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanamine is unique due to its specific imidazo[1,5-a]pyridine core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

2-(3-ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanamine

InChI

InChI=1S/C11H19N3/c1-2-11-13-9(6-7-12)10-5-3-4-8-14(10)11/h2-8,12H2,1H3

InChI Key

JLGJJFVWWAWEJK-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C2N1CCCC2)CCN

Origin of Product

United States

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